molecular formula C13H26O2 B3427118 Isotridecanoic acid CAS No. 5681-98-1

Isotridecanoic acid

Cat. No.: B3427118
CAS No.: 5681-98-1
M. Wt: 214.34 g/mol
InChI Key: SIOLDWZBFABPJU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

11-Methyldodecanoic acid, also known as Isotridecanoic acid or 11-methyllauric acid, is a methylated 13-carbon analog of the 12-carbon chain saturated fatty acid lauric acid It’s known that medium-chain fatty acids like this can interact with various cellular components, including cell membranes and certain enzymes .

Mode of Action

It’s suggested that medium-chain fatty acids can modulate inflammatory processes . They may do this by interacting with fatty acid receptors or by integrating into cell membranes, altering their properties, and affecting the function of membrane proteins .

Biochemical Pathways

Medium-chain fatty acids are known to be involved in various metabolic processes, including lipid metabolism and inflammation . They can also affect the permeability of the skin, which could influence various biochemical pathways related to drug delivery .

Pharmacokinetics

As a medium-chain fatty acid, it’s likely to be absorbed in the gastrointestinal tract and transported to the liver for metabolism . Its bioavailability would be influenced by factors such as diet and the presence of other lipids .

Result of Action

It’s suggested that it can modulate inflammatory processes and enhance skin permeation . This could potentially influence the delivery and effectiveness of certain drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 11-Methyldodecanoic acid. For example, the presence of other lipids can affect its absorption and metabolism . Additionally, factors such as pH and temperature could potentially influence its stability and interaction with cellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing isotridecanoic acid is through the oxidation of n-tridecanol (tridecanol). This process involves the use of oxidizing agents to convert tridecanol into this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced via the caustic oxidation of isotridecyl alcohol. This method involves the oxidation of the complex residue from the isotridecyl alcohol process, resulting in a mixture of highly branched, liquid carboxylic acids . The process is conducted under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isotridecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce different carboxylic acids.

    Esterification: Reacting this compound with alcohols in the presence of acid catalysts forms esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Oxidation: Produces various carboxylic acids.

    Esterification: Forms esters, which are used in fragrances and flavorings.

    Reduction: Yields alcohols, which can be used in various industrial applications.

Scientific Research Applications

Isotridecanoic acid has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Isotridecanoic acid is unique due to its branched-chain structure, which distinguishes it from other straight-chain fatty acids. Similar compounds include:

The branched structure of this compound imparts unique physical and chemical properties, such as lower melting points and different reactivity patterns, compared to its straight-chain counterparts .

Properties

IUPAC Name

11-methyldodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLDWZBFABPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067099
Record name Isotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25448-24-2, 5681-98-1
Record name Isotridecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isotridecanoic acid
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isotridecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-Methyllauric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 11-methyldodecanoic acid (400 mg) and para-nitrophenol (260 mg) dissolved in N,N-dimethylformamide (DMF, 30 ml) was added N,N'-dicyclohexylcarbodiimide (385 mg), and the mixture was stirred for 12 hours. The reaction mixture was filtered and concentrated to give the active ester of 10-methylundecanoic acid. To the active ester (620 mg), after having been dissolved in DMF, were added 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (710 mg) and triethylamine (2.0 ml), and the mixture was stirred for 12 hours. The solvent was removed by distillation, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK251 in the yield of 236 mg.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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